molecular formula C9H14N2O2 B13474156 [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine

[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine

Cat. No.: B13474156
M. Wt: 182.22 g/mol
InChI Key: JHWUDPLIXQIKIW-UHFFFAOYSA-N
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Description

[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine: is an organic compound with the molecular formula C9H14N2O2 . This compound features a unique structure that includes an oxane ring and an oxazole ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: This step often involves the cyclization of a nitrile oxide with an alkene or alkyne.

    Coupling of the Rings: The final step involves coupling the oxane and oxazole rings through a methanamine linkage, which can be facilitated by using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.

    Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in various catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Oxan-4-yl)-1,2-oxazol-5-yl]methanol
  • [3-(Oxan-4-yl)-1,2-oxazol-5-yl]methylamine
  • [3-(Oxan-4-yl)-1,2-oxazol-5-yl]methyl chloride

Uniqueness

  • Structural Features : The presence of both oxane and oxazole rings in [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine provides unique chemical properties that are not found in simpler analogs.
  • Reactivity : The compound exhibits a distinct reactivity profile due to the combination of functional groups, making it versatile for various chemical transformations.
  • Applications : Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry, setting it apart from similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C9H14N2O2/c10-6-8-5-9(11-13-8)7-1-3-12-4-2-7/h5,7H,1-4,6,10H2

InChI Key

JHWUDPLIXQIKIW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NOC(=C2)CN

Origin of Product

United States

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